2-Chloro-5-fluoro-3-methylpyridine
Overview
Description
2-Chloro-5-fluoro-3-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by chlorine and fluorine atoms, respectively, and the hydrogen at position 3 is replaced by a methyl group
Preparation Methods
The synthesis of 2-Chloro-5-fluoro-3-methylpyridine can be achieved through several methods. One common approach involves the halogenation of 3-methylpyridine. For instance, the reaction of 3-methylpyridine with chlorine and fluorine sources under controlled conditions can yield the desired product. Another method involves the diazotization of 2-amino-3-methylpyridine followed by halogenation .
Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity. For example, the fluorination of pyridine derivatives using metal fluoride catalysts at elevated temperatures is a common industrial approach .
Chemical Reactions Analysis
2-Chloro-5-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methyl group can be oxidized to form corresponding carboxylic acids or reduced to form alkyl derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex molecules.
Major products formed from these reactions include substituted pyridines, carboxylic acids, and various heterocyclic compounds.
Scientific Research Applications
2-Chloro-5-fluoro-3-methylpyridine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anti-cancer properties.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3-methylpyridine depends on its application. In pharmaceuticals, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases involved in cancer cell proliferation . In agrochemicals, it disrupts essential biological processes in pests, leading to their elimination .
Comparison with Similar Compounds
2-Chloro-5-fluoro-3-methylpyridine can be compared with other halogenated pyridines, such as 2-Chloro-3-fluoro-5-methylpyridine and 2-Chloro-5-(trifluoromethyl)pyridine . These compounds share similar structural features but differ in their halogenation patterns and substituent groups, leading to variations in their chemical reactivity and applications. For instance, 2-Chloro-5-(trifluoromethyl)pyridine is more commonly used in agrochemicals due to its enhanced biological activity .
Properties
IUPAC Name |
2-chloro-5-fluoro-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPYGEFGXUAAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511471 | |
Record name | 2-Chloro-5-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-84-4 | |
Record name | 2-Chloro-5-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-fluoro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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